molecular formula C16H19NO4S2 B4266055 ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Cat. No. B4266055
M. Wt: 353.5 g/mol
InChI Key: HTAKFWPATZTAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as EMTTC and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of EMTTC is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or proteins involved in disease processes. For example, EMTTC has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the spread of cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects
EMTTC has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, EMTTC has been shown to inhibit the growth and spread of cancer cells. In inflammation research, EMTTC has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2. In neurological research, EMTTC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using EMTTC in lab experiments is its potential therapeutic effects in various diseases. It can also act as a lead compound for the development of new drugs. However, one limitation is its limited availability and high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for EMTTC research, including:
1. Further investigation of its potential therapeutic effects in various diseases, such as cancer, inflammation, and neurological disorders.
2. Development of new drugs based on EMTTC as a lead compound.
3. Investigation of its mechanism of action to better understand its biochemical and physiological effects.
4. Development of new synthesis methods to improve its availability and reduce its cost.
5. Investigation of its potential side effects and toxicity to ensure its safety for human use.
Conclusion
EMTTC is a chemical compound with potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its potential therapeutic effects in various diseases, as well as its use as a lead compound for drug development, make it an important tool in scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

EMTTC has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential therapeutic effects in various diseases, such as cancer, inflammation, and neurological disorders. EMTTC has also been used as a tool in drug discovery and development, as it can act as a lead compound for the development of new drugs.

properties

IUPAC Name

ethyl 2-(benzenesulfonamido)-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-4-13-11(3)22-15(14(13)16(18)21-5-2)17-23(19,20)12-9-7-6-8-10-12/h6-10,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAKFWPATZTAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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